(1-Benzyl-piperidin-4-ylmethoxy)-acetic acid
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Overview
Description
(1-Benzyl-piperidin-4-ylmethoxy)-acetic acid is a chemical compound with a complex structure that includes a benzyl group, a piperidine ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-piperidin-4-ylmethoxy)-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may employ reagents like lithium aluminum hydride to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the benzyl group may yield benzaldehyde or benzoic acid, while reduction of the piperidine ring can produce various substituted piperidines .
Scientific Research Applications
(1-Benzyl-piperidin-4-ylmethoxy)-acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid include:
N-(1-Benzyl-piperidin-4-yl)-4-methoxy-benzamide: This compound shares a similar piperidine and benzyl structure but differs in its functional groups.
(1-Benzyl-piperidin-4-yl)-carbamic acid isobutyl ester: Another related compound with a piperidine ring and benzyl group, but with different substituents.
Uniqueness
Its methoxy and acetic acid moieties provide distinct reactivity and biological activity profiles, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-15(18)12-19-11-14-6-8-16(9-7-14)10-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUXWSWQKSLUPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC(=O)O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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